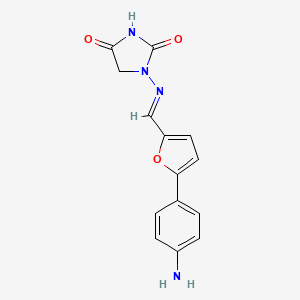

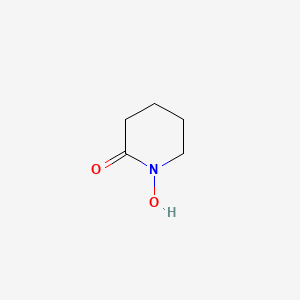

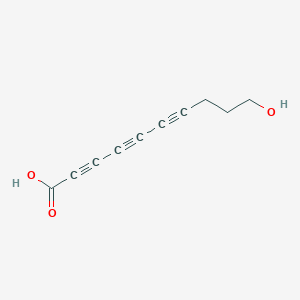

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a vitamin D receptor antagonist . It is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .

Synthesis Analysis

The biosynthesis of 25-hydroxyvitamin D3-26,23-lactone involves the incubation of two known metabolites of 25-hydroxyvitamin D3–23,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3–with kidney homogenate prepared from vitamin D-supplemented chickens . It is found that 23,25-Dihydroxyvitamin D3 is a far better substrate for production of 25-hydroxyvitamin D3-26,23-lactone than is 25,26-dihydroxyvitamin D3 .Molecular Structure Analysis

The molecular structure of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is determined by the species specificity of VDR, especially in the C-terminal region . The critical interaction between this compound and the two C-terminal hVDR Cys residues mediates the antagonistic effect of this compound .Chemical Reactions Analysis

The compound “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .科学的研究の応用

Antagonistic Actions on Cell Differentiation

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone demonstrates antagonistic actions on cell differentiation. In human promyelocytic leukemia (HL-60) cells, it inhibits HL-60 cell differentiation induced by 1alpha,25-dihydroxyvitamin D(3) but not differentiation caused by all-trans retinoic acid. This suggests its selective inhibitory role in certain cellular differentiation processes (Ishizuka et al., 2000).

Effects on Vitamin D Hormone Receptor

The compound shows varying effects on the binding affinity for vitamin D hormone receptors. Its structural modifications, such as C24-alkylation and C2alpha-functionalization, have been shown to impact its binding affinity and antagonistic activity, with certain modifications leading to significantly enhanced biological activities (Saito et al., 2006).

Role in Vitamin D Metabolism

Research indicates the involvement of (23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone in vitamin D metabolism. It's implicated in the catabolism of 1alpha,25-dihydroxyvitamin D(3), with studies demonstrating its synthesis in the kidney and its role in vitamin D3 metabolism (Tanaka et al., 1980).

特性

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone | |

CAS RN |

173388-21-1 |

Source

|

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

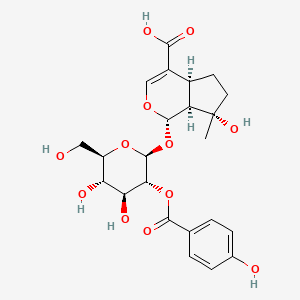

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

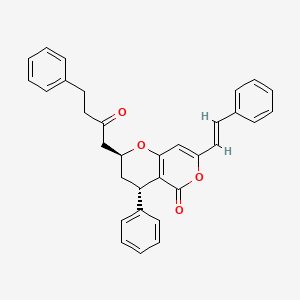

![(E)-1-[8-(4-fluorophenyl)-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B1240713.png)

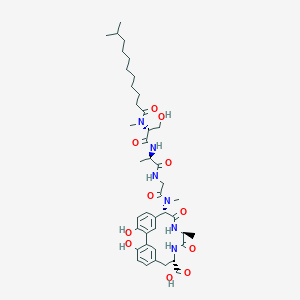

![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)

![N'-[(2-chlorobenzoyl)oxy]-2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboximidamide](/img/structure/B1240725.png)